Gemcabène

Vue d'ensemble

Description

Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . It is a novel, once-daily, oral therapy for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . It is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) .

Synthesis Analysis

Gemcabene inhibits both cholesterol and fatty acid synthesis as determined by the 14C-acetate incorporation in hepatocytes .

Molecular Structure Analysis

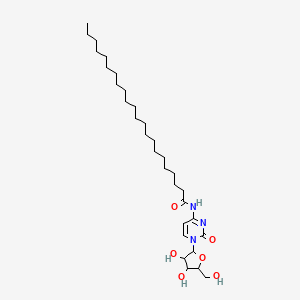

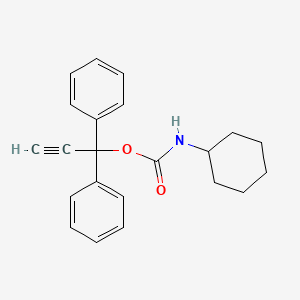

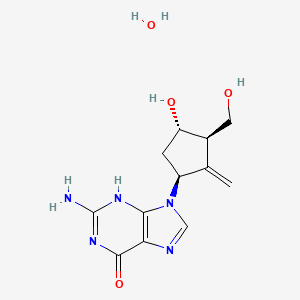

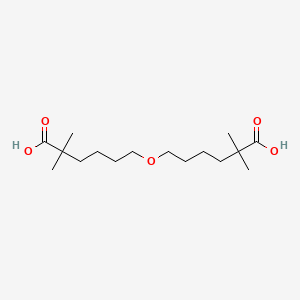

Gemcabene is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid . It belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .

Chemical Reactions Analysis

In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .

Physical And Chemical Properties Analysis

Gemcabene has a chemical formula of C16H30O5 and a molecular weight of 302.4064 . It is soluble in water up to 10 mg/mL .

Applications De Recherche Scientifique

Agent hypocholestérolémiant

Le Gemcabène est un agent hypocholestérolémiant de première classe . Il a été démontré qu'il régularise à la baisse la protéine C-réactive de phase aiguë (CRP) via un mécanisme transcriptionnel médié par le C/EBP-δ . Cela suggère que le this compound pourrait être utilisé pour gérer les taux de lipides dans l'organisme, aidant potentiellement à prévenir des conditions telles que l'athérosclérose .

Troubles cardiovasculaires

L'inflammation joue un rôle clé dans la progression de l'athérosclérose, une affection qui peut entraîner une maladie cardiovasculaire . Le this compound a été démontré qu'il inhibe la production de CRP induite par l'IL-6 plus l'IL-1β , ce qui pourrait potentiellement réduire l'inflammation et ralentir la progression de la maladie cardiovasculaire.

Hyperlipidémie

Le this compound est en cours d'investigation pour une utilisation dans le traitement de l'hyperlipidémie . L'hyperlipidémie est une affection caractérisée par des taux anormalement élevés de lipides dans le sang, ce qui peut entraîner le développement de l'athérosclérose et d'autres maladies cardiovasculaires.

Arthrose et douleur

La recherche a montré que le this compound peut posséder des activités anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement de l'arthrose et de la douleur . Dans des modèles animaux d'arthrite et de douleur, le this compound s'est avéré atténuer l'arthrose et la douleur .

Arthrite induite par l'inflammation

L'activité anti-inflammatoire du this compound a également été observée dans des modèles animaux d'arthrite induite par l'inflammation . Cela suggère que le this compound pourrait potentiellement être utilisé pour gérer les symptômes chez les patients atteints de cette affection.

Hypertriglycéridémie sévère

Le this compound était en cours d'évaluation dans une étude de phase 2 randomisée, en double aveugle, contrôlée par placebo pour évaluer son efficacité, sa sécurité et sa tolérance chez les patients atteints d'hypertriglycéridémie sévère . Cette affection est caractérisée par des taux très élevés de triglycérides dans le sang, ce qui peut augmenter le risque de maladie cardiaque.

Mécanisme D'action

Target of Action

Gemcabene primarily targets the low-density lipoprotein cholesterol (LDL-C) , triglycerides , and high-density lipoprotein cholesterol (HDL-C) . It also acts on C-reactive protein (CRP) , a marker of inflammation . The compound’s role is to lower LDL-C, decrease triglycerides, and raise HDL-C .

Mode of Action

Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . Its mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It also inhibits the incorporation of 14C-acetate into hepatocytes, thereby stopping the mechanism of fatty acids and cholesterol synthesis .

Biochemical Pathways

Gemcabene affects the lipid metabolism pathway . It downregulates acute-phase C-reactive protein via a C/EBP-δ-mediated transcriptional mechanism . This results in a decrease in CRP, which is a marker of inflammation and a predictor of cardiovascular risk .

Pharmacokinetics

Gemcabene is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . It is a pro-drug that requires serial phosphorylation by multiple kinases to become pharmacologically active . The majority of intracellular gemcabene is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .

Result of Action

The molecular effects of gemcabene include the reduction of LDL-C, decrease in triglycerides, and increase in HDL-C . On a cellular level, gemcabene inhibits IL-6 plus IL-1β-induced CRP production in human hepatoma cells and TNF-α-stimulated primary human coronary artery endothelial cells . It also downregulates inflammatory, lipid-altering, and cell-signaling genes .

Action Environment

Gemcabene is a novel, once-daily, oral therapy . It is designed for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . The efficacy, safety, and tolerability of gemcabene are being evaluated in clinical studies .

Safety and Hazards

Orientations Futures

Gemcabene was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .

Analyse Biochimique

Biochemical Properties

Gemcabene has been found to interact with various biomolecules in the body. It is known to inhibit both cholesterol and fatty acid synthesis . This is achieved by the reduction of overall hepatic de novo triglyceride and cholesterol synthesis, and increased VLDL clearance via reduction of hepatic ApoC-III mRNA and plasma ApoC-III levels .

Cellular Effects

Gemcabene has demonstrated significant effects on various types of cells and cellular processes. In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .

Molecular Mechanism

The molecular mechanism of action of gemcabene involves transcriptional down-regulation of CRP. This is achieved through the overlapping downstream C/EBP and NF-κB binding sites which are important for gemcabene-mediated CRP transcription . Gel shift assays identified the transcription factor that binds to the downstream CRP promoter as C/EBP-δ .

Temporal Effects in Laboratory Settings

Gemcabene has shown to have long-term effects on cellular function. As a monotherapy and in combination with statins, gemcabene markedly reduced CRP in humans

Dosage Effects in Animal Models

In animal models, gemcabene has shown a dose-dependent effect. In the STAM™ murine model of NASH, gemcabene intervention showed improvement in joint swelling and attenuation of paw withdrawal latency .

Metabolic Pathways

Gemcabene is involved in the lipid metabolism pathway. It inhibits both cholesterol and fatty acid synthesis

Propriétés

IUPAC Name |

6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBRCRVFFHJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171407 | |

| Record name | Gemcabene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183293-82-5 | |

| Record name | Gemcabene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcabene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcabene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCABENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does gemcabene affect inflammatory markers?

A1: Clinical trials indicate gemcabene can lower C-reactive protein (CRP), a marker of inflammation [, ]. Further research suggests this might be due to a C/EBP-δ-mediated transcriptional mechanism [].

Q2: Does gemcabene impact VLDL metabolism?

A2: Research suggests that gemcabene may regulate genes involved in VLDL-remnant trafficking, potentially impacting cardiovascular disease [].

Q3: What is the major metabolic pathway of gemcabene in humans?

A3: The primary metabolic pathway for gemcabene in humans is glucuronidation [].

Q4: Which enzyme plays a major role in gemcabene glucuronidation?

A4: Studies using human liver microsomes point to UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for gemcabene glucuronidation [].

Q5: Are there any known drug-drug interactions involving gemcabene and renal transporters?

A5: Yes, research shows gemcabene and its major metabolite, gemcabene acylglucuronide, can inhibit the organic anion transporter 3 (OAT3), potentially affecting the renal clearance of drugs like quinapril [].

Q6: Does gemcabene interact with P-glycoprotein or major CYP450 enzymes?

A6: In vitro and in vivo studies suggest that gemcabene is unlikely to cause significant interactions with P-glycoprotein, CYP450 enzymes (including those metabolizing atorvastatin and simvastatin), or FMO-3 [].

Q7: What effects has gemcabene demonstrated in preclinical models of dyslipidemia?

A7: In LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia, gemcabene alone and in combination with atorvastatin effectively reduced LDL-C []. In PPAR-α knockout mice, gemcabene lowered VLDL-C, LDL-C, and triglycerides, indicating a PPAR-α-independent effect [].

Q8: Has gemcabene shown efficacy in clinical trials for dyslipidemia?

A8: Yes, gemcabene has demonstrated significant lipid-lowering effects in clinical trials, particularly in reducing LDL-C, non-HDL-C, apolipoprotein B, and hsCRP when added to statin therapy [, , ].

Q9: Are there any clinical trials exploring gemcabene's potential in NASH?

A9: Yes, based on its lipid-lowering and anti-inflammatory properties, gemcabene is being investigated as a potential treatment for non-alcoholic steatohepatitis (NASH) [, ]. Early clinical trials suggest potential for triglyceride reduction in certain NASH patients [, ].

Q10: What were the findings of the ROYAL-1 Phase 2b study?

A10: The ROYAL-1 study investigated gemcabene as an add-on therapy to statins in hypercholesterolemic subjects. The study aimed to assess if gemcabene could further reduce LDL-C and other lipid parameters in patients not at their target goals []. Detailed results stratified by statin intensity were slated for presentation at the American Heart Association Scientific Sessions.

Q11: Is there a role for gemcabene in treating familial partial lipodystrophy (FPLD)?

A11: A small, open-label study explored gemcabene in FPLD patients with elevated triglycerides and hepatic steatosis []. While some patients showed triglyceride reductions, responses were heterogeneous, potentially linked to differing genetic etiologies. Further research is needed in this area.

Q12: What are the next steps in gemcabene research?

A12: Further investigation is necessary to fully elucidate gemcabene's mechanism of action, clarify its role in different patient populations (including those with FPLD and NASH), and explore its long-term safety and efficacy [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.